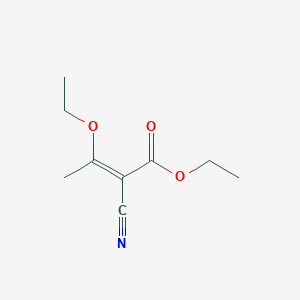

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Description

The exact mass of the compound ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl (Z)-2-cyano-3-ethoxybut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (Z)-2-cyano-3-ethoxybut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64046-50-0 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.2 g/mol |

IUPAC Name |

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7- |

InChI Key |

YKXFOGAYPIPTKF-FPLPWBNLSA-N |

SMILES |

CCOC(=C(C#N)C(=O)OCC)C |

Isomeric SMILES |

CCO/C(=C(/C#N)\C(=O)OCC)/C |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C |

Other CAS No. |

35260-93-6 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Technical Monograph: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS: 35260-93-6 / 932750-29-3) represents a critical class of "push-pull" alkenes utilized extensively in modern medicinal chemistry. Structurally characterized by an electron-deficient double bond flanked by a cyano group and an ester moiety (electron-withdrawing) on one side, and an ethoxy group (electron-donating) on the other, this molecule serves as a highly reactive

Its primary utility lies in its role as a 1,3-dielectrophilic equivalent . The ethoxy group acts as an excellent leaving group via a vinylic nucleophilic substitution (

Molecular Architecture & Physicochemical Profile

Structural Dynamics

The molecule features a tetrasubstituted alkene.[] The "push-pull" electronic nature creates a polarized double bond, making the

-

Configuration: The

-isomer is generally the thermodynamically stable form. This preference is dictated by the minimization of steric repulsion between the bulky ethoxy group and the ethyl ester, alongside dipole interactions between the nitrile and the carbonyl oxygen. -

Reactivity Hotspot: The C3-ethoxy bond is labile. Nucleophiles (amines, hydrazines) attack C3, leading to the elimination of ethanol and the formation of an enamine intermediate, which subsequently cyclizes.

Physicochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate | Also known as Ethyl 2-cyano-3-ethoxycrotonate |

| Molecular Formula | ||

| Molecular Weight | 183.20 g/mol | |

| CAS Number | 35260-93-6 (General); 932750-29-3 ( | Commercial sources often supply mixtures enriched in |

| Appearance | White to pale yellow crystalline powder | Color darkens upon oxidation/polymerization. |

| Melting Point | 69.5 – 75.5 °C | Sharp range indicates high purity. |

| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Sparingly soluble in water; hydrolyzes in acidic water. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/ | Moisture sensitive (hydrolysis to keto-ester). |

Synthetic Routes & Process Optimization

The industrial standard for synthesizing this crotonate derivative differs crucially from its acrylate analog (which uses triethyl orthoformate). To install the methyl group at C3, triethyl orthoacetate is required.

The Orthoacetate Condensation Pathway

The synthesis involves the condensation of ethyl cyanoacetate with triethyl orthoacetate, typically driven by the removal of ethanol.

Reaction Scheme (DOT Visualization):

Figure 1: Condensation pathway utilizing triethyl orthoacetate. Acetic anhydride is often used to sequester the ethanol byproduct, driving the equilibrium forward.

Critical Process Parameters (CPP)

-

Temperature Control: The reaction typically requires reflux (~130–150 °C). However, excessive heat (>160 °C) can lead to self-polymerization of the vinyl ether.

-

Stoichiometry: A slight excess of triethyl orthoacetate (1.1 – 1.2 eq) is recommended to ensure complete consumption of the cyanoacetate.

-

Purification: Recrystallization from ethanol or a hexane/ethyl acetate mixture is superior to distillation, which risks thermal decomposition.

Reactivity Profile: The Mechanism

The core value of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is its reactivity toward binucleophiles. The reaction proceeds via a predictable Addition-Elimination sequence:

-

Nucleophilic Attack: The primary amine of a binucleophile (e.g., amidine) attacks the

-carbon (C3). -

Elimination: The ethoxy group is expelled as ethanol, forming an enamine intermediate.

-

Cyclization: The second nucleophilic site (e.g., the imine nitrogen) attacks the ester carbonyl or the nitrile (depending on conditions), closing the ring.

Heterocycle Construction Workflow (DOT Visualization):

Figure 2: Divergent synthesis pathways. The substrate acts as a linchpin for 5- and 6-membered heterocycles.

Experimental Protocols

Safety Note: All procedures involving cyano-compounds must be performed in a fume hood. Nitrile hydrolysis can release toxic byproducts.

Protocol A: Synthesis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Objective: Preparation of the core intermediate from commercially available precursors.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

-

Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Triethyl Orthoacetate (17.8 g, 110 mmol), and Acetic Anhydride (20 mL).

-

Reaction: Heat the mixture to reflux (oil bath at 140 °C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting cyanoacetate spot (

) should disappear, replaced by a higher running spot (

-

-

Work-up: Remove the volatile components (acetic anhydride, ethanol, excess orthoester) under reduced pressure (rotary evaporator).

-

Crystallization: The residual oil will solidify upon cooling. Recrystallize from a minimum amount of hot ethanol or cyclohexane.

-

Yield: Expect 14–16 g (75–85%) of white crystals.

Protocol B: Synthesis of a Pyrimidine Scaffold

Objective: Condensation with Benzamidine to form Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate.

-

Reagents: Dissolve Benzamidine hydrochloride (1.57 g, 10 mmol) and Sodium Ethoxide (0.68 g, 10 mmol) in absolute Ethanol (20 mL). Stir for 10 min to liberate the free base.

-

Addition: Add Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.83 g, 10 mmol) in one portion.

-

Cyclization: Reflux the mixture for 3 hours. A precipitate typically forms.

-

Isolation: Cool to room temperature. Filter the solid.[3] Wash with cold water (to remove NaCl) and cold ethanol.

-

Validation: Dry in a vacuum oven. Verify structure via

-NMR (Look for the disappearance of the ethoxy triplet/quartet and the appearance of aromatic protons).

References

-

Santa Cruz Biotechnology. Ethyl (E)-2-cyano-3-ethoxycrotonate Product Data. Retrieved from

-

PubChem. Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions and Protocols. Retrieved from

-

ChemicalBook. Synthesis of Ethyl (ethoxymethylene)cyanoacetate and derivatives. Retrieved from

-

BOC Sciences. Ethyl (E)-2-cyano-3-ethoxycrotonate Technical Specifications. Retrieved from

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that governs process development, purification, and formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in various organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, detailed experimental protocols, and data analysis techniques required to generate a robust and reliable solubility profile. The methodologies presented herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Significance of a Solubility Profile

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS No. 35260-93-6) is a substituted α,β-unsaturated cyanoester.[1] Compounds of this class are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecules.[2] The efficiency of its synthesis, purification (e.g., crystallization), and subsequent reactions is profoundly influenced by its interaction with various solvents. A comprehensive solubility profile is therefore not merely academic; it is a cornerstone of process optimization, enabling:

-

Rational Solvent Selection: Choosing appropriate solvents for reaction, extraction, and crystallization.[3]

-

Yield Maximization: Optimizing crystallization conditions to minimize product loss in the mother liquor.

-

Purity Enhancement: Designing effective purification strategies based on differential solubility of the product and impurities.

-

Thermodynamic Understanding: Gaining insight into the dissolution process through the determination of key thermodynamic parameters.

This guide provides the necessary theoretical and practical foundation for establishing this critical dataset.

Foundational Principles of Solid-Liquid Solubility

The dissolution of a crystalline solid, such as ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is dictated by the balance between the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the solution at a given temperature (T), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. An endothermic process (positive ΔH_sol) requires energy to break the crystal lattice, while an exothermic process (negative ΔH_sol) releases energy upon solvation.

-

Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system. The dissolution of an ordered crystal into a liquid phase typically results in a significant increase in entropy (positive ΔS_sol), which is a primary driving force for the dissolution process.

The solubility, therefore, represents the equilibrium point where the chemical potential of the pure solid is equal to the chemical potential of the dissolved solute.

Pre-Experimental Considerations: Ensuring Data Integrity

Before embarking on solubility measurements, two critical prerequisites must be met to ensure the accuracy and reliability of the data.

Purity of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

The presence of impurities can significantly alter the measured solubility, often leading to erroneous results. Therefore, the purity of the ethyl (Z)-2-cyano-3-ethoxybut-2-enoate sample must be rigorously assessed. A purity of ≥98% is recommended.[1] The following analytical techniques are suitable for this purpose:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating and quantifying non-volatile impurities.[4]

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is suitable for assessing volatile impurities.[4]

-

Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-containing impurities.

Selection and Characterization of Solvents

The choice of solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the solute's behavior. Solvents commonly used in the synthesis and purification of similar compounds are excellent starting points.[3]

Table 1: Proposed Solvents for Solubility Determination

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding |

| Non-Polar | n-Hexane | 0.1 | None |

| Toluene | 2.4 | None | |

| Polar Aprotic | Ethyl Acetate | 4.4 | Acceptor |

| Acetone | 5.1 | Acceptor | |

| Acetonitrile | 5.8 | Acceptor | |

| Polar Protic | Ethanol | 4.3 | Donor & Acceptor |

| Methanol | 5.1 | Donor & Acceptor |

All solvents must be of high purity (e.g., HPLC grade) and their water content should be minimized and quantified (e.g., by Karl Fischer titration), as water can significantly impact solubility.

Experimental Protocol: The Isothermal Equilibrium Method

The most reliable method for determining solubility is the isothermal equilibrium (or shake-flask) method. This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Measurement

The following diagram illustrates the general workflow for determining the solubility of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid ethyl (Z)-2-cyano-3-ethoxybut-2-enoate to a series of sealed glass vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a pre-heated (or pre-cooled to the experimental temperature) filter (e.g., 0.45 µm PTFE or nylon) to prevent precipitation or crystallization during sampling.

-

Quantification: Accurately determine the concentration of the solute in the sampled solution using one of the methods described below.

Quantification of Dissolved Solute

The choice of quantification method depends on the volatility of the solvent and the required precision.

Method A: Gravimetric Analysis

This method is straightforward and reliable for non-volatile solutes in volatile solvents.

-

Dispense the filtered supernatant into a pre-weighed (tared) vial.

-

Record the total mass of the vial and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not sublime or decompose the solute.

-

Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

Calculate the solubility (S) in grams of solute per 100 g of solvent.

Method B: HPLC/UV-Vis Analysis

This method is preferred for less volatile solvents or when higher accuracy is needed.

-

Method Development:

-

UV-Vis Spectroscopy: First, determine the wavelength of maximum absorbance (λ_max) of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in each solvent to ensure maximum sensitivity.

-

HPLC: Develop a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water.[4]

-

-

Calibration Curve: Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations. Analyze these standards by HPLC or UV-Vis and plot the detector response (e.g., peak area) against concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Back-Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Caption: Decision tree for selecting a quantification method.

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be organized systematically.

Table 2: Template for Reporting Solubility Data (Mole Fraction, x₁)

| Temperature (K) | Solubility in Toluene (x₁) | Solubility in Ethanol (x₁) | Solubility in Ethyl Acetate (x₁) |

| 293.15 | |||

| 298.15 | |||

| 303.15 | |||

| 308.15 | |||

| 313.15 |

Thermodynamic Modeling

The temperature dependence of solubility can be used to calculate the standard enthalpy (ΔH_sol°) and entropy (ΔS_sol°) of dissolution using the van't Hoff equation :

ln(x₁) = - (ΔH_sol° / R) * (1/T) + (ΔS_sol° / R)

Where:

-

x₁ is the mole fraction solubility of the solute.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin.

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH_sol°/R, and the y-intercept is equal to ΔS_sol°/R, allowing for the calculation of these important thermodynamic parameters.

Conclusion

This guide provides a robust and scientifically sound framework for determining the solubility profile of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate. By adhering to the principles of purity assessment, employing the isothermal equilibrium method, and utilizing appropriate analytical techniques for quantification, researchers can generate high-quality, reliable data. This information is invaluable for the rational design of chemical processes, enabling enhanced efficiency, purity, and yield in the synthesis and application of this important chemical intermediate.

References

- Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2Z)-2-Cyano-3-ethoxypent-2-enoate.

- Benchchem. A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.

- Benchchem. Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions.

- BLD Pharm. Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

- ChemScene. Ethyl-2-cyano-3-ethoxybut-2-enoate.

- PubChem. Ethyl 2-cyano-3-ethoxy-2-butenoate.

- OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.

Sources

Technical Deep Dive: Reactivity & Application Profile of 2-Ethoxyethyl 2-Cyanoacrylate

Topic: Reactivity Profile of Ethoxy-Substituted Cyanoacrylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the physicochemical behavior of ethoxy-substituted cyanoacrylates, specifically 2-ethoxyethyl 2-cyanoacrylate (EECA) . Unlike standard alkyl cyanoacrylates (e.g., ethyl or octyl), EECA incorporates an ether linkage in the ester side chain. This structural modification fundamentally alters the reactivity profile, creating a "low-bloom," low-odor monomer with unique hydrophilicity and degradation kinetics. This document details the mechanistic causality behind these properties, providing actionable protocols for synthesis, characterization, and application in drug delivery systems.

Molecular Architecture & Electronic Theory

The defining feature of EECA is the alkoxyalkyl ester group. To understand its reactivity, we must contrast it with standard alkyl cyanoacrylates (ECA).

Structural Impact on Vapor Pressure (The "Low Bloom" Effect)

Standard ECA (

-

Van der Waals Forces: The ether oxygen introduces dipole-dipole interactions between monomer molecules, significantly raising the boiling point and lowering vapor pressure.

-

Result: EECA is non-volatile enough to prevent blooming, making it critical for optical and electronic applications where residue is unacceptable.

Electronic & Steric Modulation of Reactivity

The reactivity of the vinyl group (

-

Inductive Effect (-I): The ether oxygen in the ethoxyethyl group (

) is electron-withdrawing. However, it is separated from the reactive double bond by two methylene carbons ( -

Steric Hindrance: The flexible but bulky ethoxyethyl tail creates greater steric interference during the propagation step than a simple ethyl group.

-

Kinetic Outcome: EECA exhibits a slower cure rate (longer set time) compared to ECA, but faster wetting due to increased polarity.

Visualization: Structure-Property Relationships

The following diagram illustrates the electronic and physical differences driving the behavior of EECA versus ECA.

Figure 1: Comparative analysis of structural drivers for volatility and reactivity between ECA and EECA.

Polymerization & Degradation Kinetics[3][4][5][6][7][8]

For drug development, the degradation profile is as critical as the polymerization rate.

Anionic Polymerization Mechanism

EECA polymerizes via an anionic mechanism initiated by weak nucleophiles (hydroxyl ions, amines, or amino acids on tissue surfaces).

-

Initiation: Nucleophile attacks the

-carbon.[2] -

Propagation: The carbanion attacks another monomer.[1][2] The ether oxygen in EECA can solvate cations (like

), potentially stabilizing the growing chain end differently than alkyl esters. -

Termination: Protonation by acidic species.

Hydrolytic Degradation (The "Inverse" Rule)

A common misconception is that "longer chain = slower degradation." This holds for alkyl chains (Butyl vs. Octyl) due to hydrophobicity excluding water. EECA breaks this rule.

-

Mechanism: The ether oxygen renders the polymer hydrophilic .

-

Effect: Water permeates the polymer matrix more easily than in Poly(Butyl-CA).

-

Result: Poly(EECA) degrades via hydrolysis faster than Poly(Butyl-CA) or Poly(Octyl-CA), releasing formaldehyde and 2-ethoxyethanol. This tunable degradation makes it a candidate for temporary drug reservoirs, whereas Octyl-CA is permanent until sloughed off.

Visualization: Degradation Pathway

Figure 2: Hydrolytic degradation pathway of EECA. Note that the hydrophilic ether tail accelerates water uptake compared to hydrophobic alkyl analogs.

Experimental Protocols

Synthesis of High-Purity 2-Ethoxyethyl 2-Cyanoacrylate

Context: Commercial industrial grades contain stabilizers (acid/radical inhibitors) unsuitable for kinetic profiling. Method: Knoevenagel Condensation followed by Depolymerization.[2][3]

Step-by-Step Protocol:

-

Condensation: React 2-ethoxyethyl cyanoacetate (1 mol) with paraformaldehyde (1 mol) in toluene.

-

Neutralization: Remove solvent. Add

(0.5 wt%) to neutralize the basic catalyst. -

Depolymerization (Cracking): Heat the oligomer to 150–180°C under high vacuum (<1 mmHg).

-

Purification: Redistill twice under vacuum to remove trace formaldehyde and oligomers.

-

Validation: Check purity via GC-MS and NMR (

).

-

Reactivity Profiling: Adiabatic Exotherm Thermometry

Objective: Quantify the cure rate relative to standard ECA.

| Parameter | Value |

| Apparatus | Thermocouple (Type K) connected to Data Logger (100 Hz sampling) |

| Substrate | 1 mL Monomer in Polyethylene vial (insulating) |

| Initiator | 5 µL of 0.1M N,N-dimethyl-p-toluidine in acetone |

Procedure:

-

Equilibrate monomer at 25°C ± 0.1°C.

-

Inject initiator while simultaneously triggering data logger.

-

Record temperature rise (

) and time to peak ( -

Analysis:

-

correlates inversely with reactivity (

-

Expect EECA

to be 1.5x to 2.0x longer than ECA due to steric hindrance.

-

correlates inversely with reactivity (

Biocompatibility & Drug Delivery Applications[1]

Toxicity Profile

EECA occupies a middle ground in the toxicity spectrum.

-

Vs. Methyl/Ethyl: EECA polymers are softer (lower

), causing less mechanical irritation to tissue. -

Vs. Octyl: Octyl is superior for wound closure because it degrades very slowly, minimizing the local concentration of formaldehyde. EECA degrades faster, releasing formaldehyde more rapidly.[4]

Nanoparticle Formulation (Interfacial Polymerization)

EECA is an excellent candidate for drug-loaded nanospheres due to its "low bloom" (cleaner synthesis) and tunable degradation.

Protocol for Drug-Loaded EECA Nanospheres:

-

Aqueous Phase: 10 mL 0.1N HCl containing 1% Dextran (stabilizer) and surfactant (Pluronic F68).

-

Organic Phase: 200 µL EECA monomer dissolved in 1 mL acetone + Hydrophobic Drug.

-

Polymerization: Add organic phase dropwise to aqueous phase under magnetic stirring (600 rpm).

-

Evaporation: Stir for 4 hours to evaporate acetone and complete polymerization.

-

Characterization: Measure size (DLS) and Zeta Potential.

Comparative Data Summary

The following table synthesizes the reactivity and physical properties of EECA against common analogs.

| Property | Ethyl 2-Cyanoacrylate (ECA) | 2-Ethoxyethyl 2-Cyanoacrylate (EECA) | 2-Octyl Cyanoacrylate |

| Side Chain | |||

| Vapor Pressure | High (Blooms) | Low (No Bloom) | Very Low |

| Odor | Sharp, irritating | Mild / Negligible | Mild |

| Set Time | Fast (3-10s) | Medium (10-30s) | Slow (30-60s) |

| Polymer Flexibility | Brittle | Flexible | Very Flexible |

| Degradation Rate | Medium | Fast (Hydrophilic assistance) | Very Slow |

| Primary Use | Industrial / Super Glue | Cosmetics / Drug Delivery | Surgical Glue (Dermabond) |

References

-

Mizrahi, B., et al. (2011). "Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives." Acta Biomaterialia. Link

-

Han, J.A., et al. (2008). "Biocompatibility of different cyanoacrylate-based adhesives." Brazilian Oral Research.[10] Link

-

Vauthier, C., et al. (2003). "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications." Advanced Drug Delivery Reviews. Link

-

Tseng, Y.C., et al. (1990). "Modification of synthesis and investigation of properties for 2-cyanoacrylates." Biomaterials.[5][10] Link

- Petrie, E.M. (2000). "Handbook of Adhesives and Sealants." McGraw-Hill.

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Modification of synthesis and investigation of properties for 2-cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. dspace.mit.edu [dspace.mit.edu]

Structural Elucidation and Supramolecular Analysis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

[1]

Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate represents a class of highly polarized olefins where electron-donating (ethoxy) and electron-withdrawing (cyano, ester) groups coexist across a double bond.[1] This "push-pull" electronic character distorts standard alkene geometry, significantly affecting reactivity and solid-state packing.[1] This guide provides a rigorous protocol for crystallizing, solving, and validating the structure of the (Z)-isomer, distinguishing it from the sterically favored (E)-isomer through X-ray diffraction (SC-XRD) and comparative NMR spectroscopy.[1]

Chemical Context & Synthesis

To analyze the crystal structure, one must first understand the origin of the sample and its stereochemical lability.[1] The title compound is synthesized via a Claisen-type condensation between ethyl cyanoacetate and triethyl orthoacetate.

-

Reaction:

[1] -

The Stereochemical Challenge: The reaction often yields a mixture of (E) and (Z) isomers.

-

(E)-Isomer: The ethoxy group (

) and the ester group ( -

(Z)-Isomer: The ethoxy and ester groups are cis (same side).[1] This isomer is less stable but can be isolated via fractional crystallization or kinetic control.

-

Experimental Workflow

The following Graphviz diagram outlines the critical path from synthesis to structural validation.

Figure 1: Integrated workflow for the synthesis, isolation, and structural validation of the (Z)-isomer.

Crystallographic Methodology

This section details the specific parameters required to solve the structure.

Crystal Growth Protocol

The (Z)-isomer is prone to isomerization in solution.[1] Crystallization must be rapid or conducted at lower temperatures.

-

Solvent System: Diethyl ether/n-Hexane (1:[1]3) or pure Ethanol (slow evaporation at 4°C).[1]

-

Morphology: Typically yields colorless prisms or plates.

-

Pre-Screening: Use a polarizing microscope to ensure the crystal extinguishes sharply (singularity) before mounting.

Data Collection & Reduction

-

Temperature: Data should be collected at 100 K (using a Cryostream) to reduce thermal motion of the terminal ethyl groups, which are prone to high disorder.

-

Source: Mo-K

( -

Space Group Determination: Expect Monoclinic (

) or Triclinic (

Refinement Strategy (SHELXL)

-

Disorder: The ethoxy ethyl chain (

) often exhibits rotational disorder.[1] Use PART commands and EADP constraints if the electron density splits. -

Hydrogen Atoms: Refine methyl H-atoms using a riding model with

to account for methyl rotation.

Structural Analysis: The "Push-Pull" Effect

The defining feature of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is the electronic communication between the donor (ethoxy) and acceptor (cyano/ester) groups.[1]

Bond Length Alternation (BLA)

In a standard alkene, the

Table 1: Expected vs. Standard Bond Metrics

| Bond Vector | Standard Value (Å) | Push-Pull Value (Å) | Structural Insight |

| C2=C3 (Alkene) | 1.33 - 1.34 | 1.36 - 1.40 | Lengthened due to delocalization (single bond character).[1] |

| C3-O (Ethoxy) | 1.43 (Ether) | 1.32 - 1.35 | Shortened (partial double bond character).[1] |

| C2-C(CN) | 1.44 | 1.41 - 1.42 | Shortened due to conjugation.[1] |

| C2-C(Ester) | 1.47 | 1.44 - 1.46 | Shortened due to conjugation.[1] |

Note: Atom numbering assumes C2 is the central carbon bearing the CN/Ester, and C3 bears the Ethoxy/Methyl groups.[1]

Stereochemical Confirmation (Z vs E)

To confirm the (Z) configuration in the crystal structure, verify the torsion angles:

-

Identify the C2=C3 double bond.

-

Locate the highest priority groups on each carbon (CIP rules):

-

Z-Configuration: The Torsion Angle

should be near 0° (syn-periplanar).[1] -

E-Configuration: The angle would be near 180° (anti-periplanar).

Critical Check: If the structure shows the ethoxy oxygen and the ester carbonyl oxygen on the same side, it is the (Z)-isomer.[1] This creates a "U" shape that may be stabilized by a weak intramolecular interaction, though steric repulsion usually destabilizes this form compared to the (E)-isomer.[1]

Supramolecular Architecture

The crystal packing is governed by weak non-covalent interactions, essential for the stability of the solid state.[1]

Hydrogen Bonding Motifs

Since there are no classical H-bond donors (OH, NH), the lattice is stabilized by weak C-H...O and C-H...N interactions.[1][2]

-

Interaction A:

(Intermolecular).[1] -

Interaction B:

is absent here (tetrasubstituted), so look for

Dipole Alignment

The molecule has a large dipole moment (Push

Figure 2: Resonance contribution illustrating the electronic basis for bond length anomalies.

Complementary Validation (NMR)

X-ray crystallography should be cross-validated with solution-state NMR to ensure the crystal is representative of the bulk material.

-

H NMR (CDCl

-

NOE (Nuclear Overhauser Effect): Irradiate the vinyl methyl group (

ppm). -

For (Z)-isomer: Strong NOE enhancement of the Ester Ethyl group (since Methyl and Ester are cis).[1]

-

For (E)-isomer: Strong NOE enhancement of the Cyano group (no protons) or lack of enhancement on the Ester Ethyl.

-

- C NMR: The chemical shift of the vinyl carbons will differ between isomers due to the anisotropic effect of the carbonyl group.[1]

References

-

Gordillo, A. et al. (2017).[3] NMR Spectroscopy in the Assignment of Geometric Isomers.

-

Mague, J. T. et al. (2014).[1] Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E. [1][2]

-

PubChem. (2025).[4] Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. [1]

-

Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

-

Cambridge Structural Database (CSD). Search for refcode analogues of ethyl 2-cyano-3-ethoxyacrylate.

Safety data sheet (SDS) and handling of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Part 1: Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (also known as ethyl 2-cyano-3-ethoxycrotonate) is a specialized electrophilic intermediate critical in the synthesis of nitrogen-containing heterocycles. Its structural motif—a

However, this same reactivity necessitates rigorous handling protocols. This guide synthesizes safety data, toxicological risks, and process chemistry insights to ensure personnel safety and experimental integrity.

Part 2: Chemical Identity & Physical Properties

Accurate identification is the first step in safety. Note that while the user specified the (Z)-isomer, commercial supplies often exist as the (E)-isomer or mixtures. The safety profiles are functionally identical due to rapid isomerization under physiological or reaction conditions.

| Property | Data |

| IUPAC Name | Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate |

| Common Synonyms | Ethyl 2-cyano-3-ethoxycrotonate; Ethyl 2-cyano-3-ethoxy-2-butenoate |

| CAS Number | 35260-93-6 (General/Mixture); 932750-29-3 ((E)-isomer) |

| Molecular Formula | C |

| Molecular Weight | 183.20 g/mol |

| Physical State | White to pale yellow crystalline powder |

| Melting Point | 69–75 °C |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| Reactivity | Susceptible to hydrolysis (moisture sensitive); Reacts with nucleophiles |

Part 3: Hazard Identification & Risk Assessment

This compound is an irritant and potential sensitizer . Its pharmacological activity implies it may interact with biological targets if absorbed.

GHS Classification

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

Toxicology & Mechanism of Injury

-

Alkylating Potential: As a Michael acceptor, the compound can alkylate DNA or proteins, leading to sensitization or cytotoxicity.

-

Hydrolysis Products: Upon contact with mucosal moisture, it may hydrolyze to release ethanol and the corresponding cyano-keto acid, which can decarboxylate.

-

Cyanide Release: While the nitrile group is generally stable, metabolic processing in vivo could theoretically release cyanide ions, though this is not the primary acute hazard compared to direct irritation.

Part 4: Safe Handling & Engineering Controls

The following protocol is designed to prevent exposure routes: Inhalation (dust/aerosol) and Dermal absorption.[2]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure.

-

Airflow: Maintain face velocity > 0.5 m/s.

-

Inert Atmosphere: Due to moisture sensitivity, handle under nitrogen or argon when possible to preserve reagent quality.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double Nitrile Gloves (0.11 mm min) or Silver Shield® (Laminate) | Acrylates can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne or solutions that may splash. |

| Respiratory | N95/P2 Mask (if outside hood) | Only required if engineering controls fail; prevents inhalation of particulates. |

| Body | Lab Coat (Cotton/Poly) | Standard protection against particulate accumulation. |

Handling Workflow Diagram

Figure 1: Safe handling workflow ensuring containment of particulates and minimization of exposure.

Part 5: Application in Drug Development

Understanding the chemistry aids in predicting hazards (e.g., exotherms).

Synthetic Utility

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate acts as a 1,3-dielectrophile . The ethoxy group is a "leaving group" in vinylogous substitution reactions.

-

Reaction Class: Cyclocondensation.

-

Common Partners: Amidines (to form pyrimidines), Hydrazines (to form aminopyrazoles).

-

Mechanism: Addition-Elimination followed by cyclization.

Experimental Example: Synthesis of an Aminopyrazole

-

Reagents: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve the enoate in ethanol (0.5 M).

-

Cool to 0 °C (Exothermic reaction risk).

-

Add hydrazine dropwise. Note: Hydrazine is a carcinogen; use extreme caution.

-

Reflux for 2–4 hours.

-

Safety Note: The reaction evolves ethanol and potentially ammonia traces. Ensure venting.

-

Reaction Pathway Diagram

Figure 2: Chemical transformation pathway highlighting byproduct evolution and heat generation.

Part 6: Emergency Response & Disposal

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE (including respirator if powder is airborne).

-

Neutralization: There is no specific neutralizer.

-

Cleanup:

-

Solid: Gently sweep using a brush and dustpan (avoid raising dust) or use a HEPA vacuum.

-

Solution: Absorb with vermiculite or sand.

-

-

Decontamination: Wipe surface with 10% bleach solution followed by water to degrade trace residues.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Seek medical attention (risk of corneal damage).

-

Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.[2] If rash persists, consult a dermatologist.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center.

Disposal

-

Waste Stream: Organic Chemical Waste (Non-Halogenated, typically).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle nitrogen oxides).

References

-

Fisher Scientific. (2024). Safety Data Sheet: Ethyl (E)-2-cyano-3-ethoxycrotonate. Retrieved from

-

PubChem. (n.d.).[3] Compound Summary: Ethyl 2-cyano-3-ethoxybut-2-enoate.[4][5] National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[6] Ethyl (E)-2-cyano-3-ethoxycrotonate Product Data. Retrieved from

-

BOC Sciences. (n.d.). Ethyl (E)-2-cyano-3-ethoxycrotonate CAS 932750-29-3.[][5][6] Retrieved from

-

Al-Mousawi, S. M., et al. (2020). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds. Molecules. Retrieved from

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Ethyl (E)-2-cyano-3-ethoxycrotonate | CAS 932750-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Melting point and boiling point data for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

[1][2][3]

Content Type: Technical Reference & Application Guide Primary Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current as of 2026)

Chemical Identity & Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (also known as ethyl 2-cyano-3-ethoxycrotonate) is a polyfunctional acrylate derivative. It features a "push-pull" electronic structure where the electron-donating ethoxy group at the

Nomenclature & Stereochemistry

-

Common Synonyms: Ethyl 2-cyano-3-ethoxycrotonate; Ethyl

-cyano- -

CAS Registry Numbers:

-

Isomerism Note: While the user request specifies the (Z)-isomer , commercial samples are often predominantly the (E)-isomer (or a mixture) due to steric repulsion between the ethoxy and ester groups. The physical data below reflects the thermodynamically stable crystalline form (typically E), as pure Z-isomers often isomerize upon standing or heating.

Physicochemical Data: Melting & Boiling Points[5][6][7][8]

The following data aggregates experimental values from Certificates of Analysis (CoA) and thermodynamic property databases.

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | At Standard Temperature & Pressure (STP). |

| Melting Point (MP) | 69.0 – 76.0 °C | Sharp melting range indicates high purity (Thermodynamic Isomer). |

| Boiling Point (BP) | > 250 °C (Extrapolated) | Decomposes before boiling at atmospheric pressure. |

| BP (Vacuum) | 115 – 125 °C | @ 0.5 – 1.0 mmHg (Estimated based on structural analogs). |

| Density | 1.12 ± 0.05 g/cm³ | Predicted. |

| Solubility | Soluble | DCM, Ethyl Acetate, Ethanol, DMSO. |

| Appearance | White to pale yellow | Color darkens upon oxidation or hydrolysis. |

Technical Insight: Thermal Stability

Researchers must note that atmospheric distillation is not recommended . The compound possesses a highly polarized double bond susceptible to thermal polymerization or decomposition (loss of ethanol) at temperatures exceeding 160°C. Purification should be performed via recrystallization (from EtOH/Hexane) or high-vacuum distillation.

Synthesis Protocol: The Orthoester Route

The most robust synthesis avoids the use of unstable acid chlorides, instead utilizing Triethyl Orthoacetate in a Knoevenagel-type condensation. This method drives the equilibrium forward by eliminating ethanol.

Reaction Scheme

Step-by-Step Methodology

-

Reagent Loading: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, charge Ethyl Cyanoacetate (1.0 eq) and Triethyl Orthoacetate (1.2 eq).

-

Catalysis & Solvent: Add Acetic Anhydride (2.0 eq). The anhydride serves a dual purpose: it acts as a solvent and chemically sequesters the ethanol by-product (forming ethyl acetate), driving the reaction to completion (Le Chatelier's principle).

-

Reflux: Attach a reflux condenser and drying tube (CaCl₂). Heat the mixture to 120–130°C (oil bath temperature) for 4–6 hours .

-

Checkpoint: Monitor via TLC (30% EtOAc in Hexane). The starting material (Ethyl Cyanoacetate) should disappear.

-

-

Work-up:

-

Remove the reflux condenser and switch to a short-path distillation head.

-

Distill off the low-boiling volatiles (Ethyl Acetate, Acetic Acid, excess Acetic Anhydride) under reduced pressure (rotary evaporator or vacuum pump).

-

-

Crystallization: The residue will be a viscous orange/yellow oil. Upon cooling and triturating with cold ethanol or an ether/hexane mixture, the product precipitates as an off-white solid.

-

Purification: Recrystallize from minimal hot ethanol to yield white needles (MP: 69–75°C).

Figure 1: Optimized synthesis workflow for Ethyl 2-cyano-3-ethoxybut-2-enoate via the orthoester route.

Application: Heterocycle Construction

The primary utility of this compound lies in its reactivity with binucleophiles. The "ethoxy" group acts as an excellent leaving group in addition-elimination reactions.

Mechanism: Pyrimidine Synthesis

When reacted with amidines (e.g., Acetamidine, Guanidine) or urea, the compound undergoes a cyclocondensation to form substituted pyrimidines.

-

Nucleophilic Attack: The amidine nitrogen attacks the

-carbon (C3), displacing the ethoxy group. -

Cyclization: The second nitrogen of the amidine attacks the ester carbonyl (or nitrile, depending on conditions), closing the ring.

This pathway is essential for synthesizing Minoxidil analogs and tyrosine kinase inhibitors.

Figure 2: General pathway for converting the acrylate intermediate into bioactive pyrimidine scaffolds.

References

-

Thermo Scientific Chemicals. (2024). Ethyl (E)-2-cyano-3-ethoxycrotonate, 98% Certificate of Analysis. Retrieved from

-

Organic Syntheses. (2004). General methods for Knoevenagel Condensation with Orthoesters. Org. Synth. 2004, 81, 195. Retrieved from

-

PubChem. (2025). Ethyl (E)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

-

CymitQuimica. (2025). Product Data: CAS 932750-29-3.[1][2][3][5][6] Retrieved from

Sources

- 1. 794574-92-8|(Z)-ethyl 2-cyano-3-hydroxybut-2-enoate|BLD Pharm [bldpharm.com]

- 2. 29096-99-9|Methyl 2-cyano-3-ethoxyacrylate|BLD Pharm [bldpharm.com]

- 3. 94-05-3|Ethyl (ethoxymethylene)cyanoacetate|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ethyl (E)-2-cyano-3-ethoxycrotonate | CAS 932750-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CAS 932750-29-3: Ethyl (E)-2-cyano-3-ethoxycrotonate [cymitquimica.com]

Methodological & Application

Technical Application Note: Cyclocondensation Architectures for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Executive Summary & Chemical Logic

This guide details the synthesis and cyclocondensation protocols for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS: 35260-93-6). This molecule represents a quintessential "push-pull" alkene, featuring an electron-donating ethoxy group opposed by two strong electron-withdrawing groups (nitrile and ester).

Why this intermediate?

The

Core Reaction Architecture

The workflow follows a divergent synthesis strategy:

-

Module A: Construction of the push-pull scaffold via condensation.

-

Module B: [3+2] Cyclocondensation with hydrazines (Pyrazole synthesis).

-

Module C: [3+3] Cyclocondensation with amidines (Pyrimidine synthesis).

Figure 1: Divergent synthesis workflow starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.

Module A: Precursor Synthesis

Objective: Synthesis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Mechanistic Insight

The reaction involves the condensation of ethyl cyanoacetate with triethyl orthoacetate . Unlike the synthesis of ethoxymethylene derivatives (which use orthoformate), the use of orthoacetate introduces the methyl group at the

Protocol Parameters

| Parameter | Specification | Notes |

| Substrate 1 | Ethyl Cyanoacetate (1.0 eq) | Active methylene component.[1] |

| Substrate 2 | Triethyl Orthoacetate (1.2 eq) | Electrophilic component; excess ensures conversion. |

| Solvent/Catalyst | Acetic Anhydride (2.0 eq) | Acts as solvent and ethanol scavenger. |

| Temperature | 120–130 °C | Reflux required for elimination. |

| Time | 4–6 Hours | Monitor via TLC (Hexane:EtOAc 7:3). |

Step-by-Step Methodology

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N2 line).

-

Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Triethyl Orthoacetate (19.4 g, 120 mmol), and Acetic Anhydride (20.4 g, 200 mmol).

-

Reaction: Heat the mixture to reflux (oil bath set to ~135 °C). The solution will turn from colorless to pale yellow/orange.

-

Monitoring: Check TLC after 4 hours. The starting ethyl cyanoacetate (

) should disappear, replaced by the less polar product ( -

Work-up (Distillation):

-

Swap the reflux condenser for a short-path distillation head.

-

Distill off the volatile by-products (ethyl acetate, acetic acid, excess anhydride) at atmospheric pressure up to 140 °C.

-

Apply high vacuum (0.5–1.0 mmHg). The product, Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, distills as a viscous oil or low-melting solid at approximately 110–120 °C (at 0.5 mmHg).

-

-

Crystallization (Optional): If the distillate solidifies, recrystallize from minimal hot ethanol or cyclohexane.

-

Yield: Typical isolated yields range from 75–85%.

-

Characterization:

H NMR (CDCl

-

Module B: Pyrazole Synthesis ([3+2] Cyclocondensation)

Objective: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Mechanistic Insight

This reaction proceeds via an addition-elimination sequence followed by cyclization.

-

Nucleophilic Vinylic Substitution (

V): The terminal nitrogen of hydrazine attacks the electrophilic -

Cyclization: The second nitrogen atom attacks the nitrile carbon (forming the 5-amino group) rather than the ester carbonyl. This regioselectivity is driven by the high reactivity of the nitrile in the resulting enaminonitrile intermediate.

Figure 2: Mechanistic pathway for the formation of 5-aminopyrazoles.

Protocol Parameters

| Parameter | Specification | Notes |

| Substrate | Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 eq) | From Module A. |

| Reagent | Hydrazine Hydrate (1.1 eq) | 80% or 64% aqueous solution. |

| Solvent | Ethanol (Abs.)[2][3] | Protic solvent assists proton transfer. |

| Temperature | Reflux (78 °C) |

Step-by-Step Methodology

-

Dissolution: Dissolve Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.83 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add Hydrazine Hydrate (0.55 g, 11 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat to reflux for 2–3 hours. A precipitate often begins to form during the reaction.

-

Isolation: Cool the mixture to 0–5 °C in an ice bath.

-

Filtration: Filter the solid precipitate.[3] Wash with cold ethanol (2 x 5 mL) and diethyl ether.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Product: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

-

Melting Point: ~110–113 °C.

-

Module C: Pyrimidine Synthesis ([3+3] Cyclocondensation)

Objective: Synthesis of Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate.

Mechanistic Insight

Using Guanidine (a 1,3-binucleophile) creates a six-membered ring. Similar to the pyrazole synthesis, the initial attack occurs at the

Protocol Parameters

| Parameter | Specification | Notes |

| Substrate | Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 eq) | |

| Reagent | Guanidine HCl (1.1 eq) | Requires neutralization. |

| Base | Sodium Ethoxide (1.1 eq) | Generated in situ (Na + EtOH). |

| Solvent | Ethanol |

Step-by-Step Methodology

-

Base Preparation: In a dry flask, dissolve Sodium metal (0.25 g, 11 mmol) in absolute Ethanol (20 mL) to generate Sodium Ethoxide.

-

Free Base Liberation: Add Guanidine Hydrochloride (1.05 g, 11 mmol) to the ethoxide solution. Stir for 15 minutes. (NaCl may precipitate; filtration is optional but not strictly necessary).

-

Condensation: Add Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.83 g, 10 mmol) dropwise to the guanidine solution.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Work-up:

-

Filtration: Collect the solid by filtration, wash with water, and dry.

-

Product: Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate.

-

References

-

Synthesis of Precursor: Wolfbeis, O. S. (1981). "The reaction of ethyl cyanoacetate with triethyl orthoacetate." Monatshefte für Chemie, 112, 369–374.

-

General Reactivity: Shawali, A. S. (1993). "Reactions of ethoxycarbonyl- and cyano-substituted enol ethers with hydrazines." Chemical Reviews, 93(1), 2731-2777.

-

Pyrimidine Synthesis: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. (Contextual grounding for pyrimidine cyclization logic).

-

Commercial Availability & CAS Verification: ChemicalBook. "Ethyl 2-cyano-3-ethoxybut-2-enoate Properties."

Sources

Technical Synthesis Guide: Pyrazole Formation via Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

This application note provides a comprehensive technical guide for the reaction of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate with hydrazine hydrate . This transformation is the industry-standard method for synthesizing ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry found in kinase inhibitors and anti-inflammatory agents.

Abstract & Application Scope

The reaction between ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (an activated "push-pull" alkene) and hydrazine hydrate is a regioselective cyclocondensation. This protocol yields ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate with high fidelity.

Key Applications:

-

Medicinal Chemistry: Precursor for pyrazolo[1,5-a]pyrimidines (biologically active fused heterocycles).

-

Agrochemicals: Synthesis of fungicidal pyrazole carboxamides.

-

Material Science: Ligand synthesis for metal-organic frameworks (MOFs).

Reaction Mechanism & Logic

Mechanistic Insight

The reaction proceeds via a Nucleophilic Vinylic Substitution (

-

Michael Addition / Elimination: The hydrazine nitrogen (nucleophile) attacks the

-carbon (C3) of the butenoate. The ethoxy group acts as a leaving group, expelled as ethanol. -

Regioselective Cyclization: The intermediate hydrazino-enamine possesses two electrophiles: the nitrile (

) and the ester ( -

Aromatization: Tautomerization yields the final 5-amino-pyrazole product.

Pathway Visualization

Figure 1: Step-wise mechanistic pathway from acyclic precursor to aromatic heterocycle.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate | 183.20 | 1.0 | Substrate |

| Hydrazine Hydrate (64% or 80%) | 50.06 | 1.1 - 1.2 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | Medium (5-10 mL/g) |

Step-by-Step Procedure

1. Setup:

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Perform all operations in a fume hood. Wear nitrile gloves.

2. Addition:

-

Dissolve Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 equiv) in absolute Ethanol.

-

Observation: The starting material should dissolve to form a clear or slightly yellow solution.

-

Add Hydrazine Hydrate (1.1 equiv) dropwise over 5–10 minutes at room temperature.

-

Exotherm: A mild exotherm may be observed.[5] The color often deepens to orange/yellow.

3. Reaction:

-

Heat the mixture to reflux (78–80 °C) .

-

Maintain reflux for 3 to 4 hours .

-

Monitoring: Monitor by TLC (Eluent: 50% Ethyl Acetate / Hexane).[11] The starting material (

) should disappear, and a lower

4. Workup & Isolation:

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Crystallization:[2][8] The product typically precipitates as a white or pale yellow solid upon cooling.

-

If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath (0–4 °C) for 30 minutes.

5. Purification:

-

Filter the solid using a Buchner funnel/vacuum filtration.

-

Wash: Wash the filter cake with cold ethanol (

small volumes) to remove unreacted hydrazine and colored impurities. -

Drying: Dry the solid under vacuum at 45 °C for 4 hours.

6. Recrystallization (Optional):

-

If high purity (>99%) is required, recrystallize from hot Ethanol.

Data Analysis & Validation

Expected Analytical Data

Confirm the identity of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate .

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO- | Ethyl ester ( | |

| Pyrazole | ||

| Ethyl ester ( | ||

| Pyrazole | ||

| IR Spectroscopy | 3200-3400 | |

| 2200-2220 | ABSENT (Nitrile consumed) | |

| 1680-1700 | Carbonyl ( |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Oiling Out | Solvent volume too high or cooling too fast. | Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly. |

| Low Yield | Incomplete reaction or product lost in filtrate. | Check filtrate by TLC. If product remains, evaporate to dryness and recrystallize residue. |

| Red/Brown Color | Oxidation of hydrazine or impurities. | Ensure hydrazine is clear/colorless before use. Wash product thoroughly with cold ethanol. |

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and environmental hazard. Neutralize waste streams with dilute hypochlorite (bleach) before disposal to destroy excess hydrazine.

-

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate: Irritant. Avoid inhalation of dust.

References

-

ChemicalBook. (2023). Synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate protocols.Link

-

PubChem. (2025). Ethyl 2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Link

-

El-Saghier, A. M. (2002). Synthesis of some new fused pyrazoles.[6] Journal of Chemical Research. (Contextual reference for aminopyrazole cyclization mechanisms).

-

BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. PubChemLite - Ethyl 2-cyano-3-ethoxy-2-butenoate (C9H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Procedure for synthesizing substituted pyrazoles from cyanoacrylates

Application Note: Regioselective Synthesis of Substituted Pyrazoles from -Cyanoacrylates

Executive Summary

This guide details the synthetic protocols for generating substituted 5-aminopyrazole-4-carboxylates using

We present two distinct workflows:

-

Protocol A (Stepwise): The isolation of ethyl 2-cyano-3-ethoxyacrylate followed by cyclization. This is the industry standard for high-purity intermediate generation.

-

Protocol B (One-Pot MCR): A multicomponent reaction (MCR) utilizing in situ generation of the acrylate from aldehydes, offering rapid library generation for SAR studies.

Mechanistic Insight & Regiochemistry

Understanding the reaction mechanism is critical for controlling regioselectivity, particularly when using substituted hydrazines (

The Reaction Pathway

The synthesis proceeds via a Michael Addition-Cyclization-Tautomerization sequence. The

-

Nucleophilic Attack (

): The hydrazine acts as a dinucleophile. The primary amino group attacks the highly electrophilic -

Cyclization: The second nitrogen atom attacks the nitrile carbon (intramolecular nucleophilic addition).

-

Tautomerization: The resulting imine intermediate tautomerizes to the aromatic 5-aminopyrazole.

Visualization: Mechanistic Flow

The following diagram illustrates the electronic movement and intermediate states.

Figure 1: Mechanistic pathway for the conversion of

Protocol A: Stepwise Synthesis (Standard Method)

This protocol is preferred when high purity is required or when the pyrazole is a precursor for fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).

Materials

-

Substrate: Ethyl (ethoxymethylene)cyanoacetate (CAS: 42466-69-3).[1]

-

Reagent: Hydrazine hydrate (64% or 80% solution).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of ethyl (ethoxymethylene)cyanoacetate in 30 mL of absolute ethanol.

-

Addition: Place the flask in an ice bath (0–5 °C). Add 10.5 mmol (1.05 eq) of hydrazine hydrate dropwise over 10 minutes.

-

Note: The reaction is exothermic. Controlling the temperature prevents the formation of azines (dimers).

-

-

Reaction: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the mixture to reflux (78 °C) for 4–6 hours.

-

Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting acrylate spot (UV active) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature, then place it in a refrigerator or ice bath for 1 hour. The product typically crystallizes out of the solution.[3]

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

). -

Purification: If necessary, recrystallize from ethanol/water.

Expected Results

-

Yield: 85–95%

-

Appearance: White to pale yellow crystalline solid.

-

Characterization:

-

1H NMR (DMSO-d6):

7.6 (s, 1H, H-3), 6.2 (br s, 2H, NH2), 4.1 (q, 2H), 1.2 (t, 3H).

-

Protocol B: One-Pot Multicomponent Reaction (MCR)

This approach generates the substituted acrylate in situ via Knoevenagel condensation, ideal for synthesizing 3-aryl-5-aminopyrazoles.

Workflow Logic

Figure 2: Workflow for the one-pot synthesis of 3-aryl-5-aminopyrazoles.

Experimental Procedure

-

Mixing: In a reaction vessel, combine Aromatic Aldehyde (1.0 mmol) , Ethyl Cyanoacetate (1.0 mmol) , and Hydrazine Hydrate (1.2 mmol) in Ethanol (5 mL) .

-

Catalysis: Add 10 mol% of catalyst (e.g., L-Proline, Sodium Benzoate, or 3 drops of Et3N).

-

Reflux: Heat to reflux for 3–5 hours.

-

Observation: A solid precipitate usually forms upon cooling.

-

Isolation: Filter and wash with cold ethanol/water (1:1).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Knoevenagel condensation (Protocol B) | Ensure water removal (Dean-Stark) or increase catalyst load. |

| Oiling Out | Product solubility in ethanol is too high | Evaporate solvent to 50% volume and add cold water to induce precipitation. |

| Bis-hydrazine formation | Excess hydrazine reacting with ester | Strictly control stoichiometry (1.0–1.1 eq) and temperature during addition. |

| Regioisomer Mix | Use of substituted hydrazines (e.g., Methylhydrazine) | Use non-polar solvents to favor specific H-bonding transition states; separate via column chromatography. |

Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.

-

Control: Handle only in a fume hood. Double-glove (Nitrile).

-

Neutralization: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal.

-

-

Acrylates: Potent sensitizers and lachrymators. Avoid skin contact.

References

-

Standard Synthesis Protocol

-

Multicomponent Approaches

-

Green Chemistry Variations

-

Mechanistic Review

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 5. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. growingscience.com [growingscience.com]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 10. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

Using ethyl (Z)-2-cyano-3-ethoxybut-2-enoate as a Michael acceptor

Technical Application Note: Strategic Utilization of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in Heterocyclic Scaffold Assembly

Part 1: Executive Summary & Chemical Profile

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate represents a specialized class of "push-pull" alkenes. Unlike simple Michael acceptors, this molecule features a highly polarized double bond flanked by two electron-withdrawing groups (EWG: cyano and ester) at the

This unique electronic architecture allows it to function as a 1,3-dielectrophilic equivalent . The

Chemical Identity

-

IUPAC Name: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

-

Common Name: Ethyl 2-cyano-3-ethoxycrotonate

-

Molecular Formula:

-

Molecular Weight: 183.20 g/mol

-

Key Functionality:

-ethoxy enoate (Michael Acceptor / Vinylogous Ester)

Part 2: Preparation Protocol

Commercial availability of this specific crotonate derivative can be intermittent. In-situ preparation or bulk synthesis is recommended to ensure the purity of the (Z)-isomer, which is thermodynamically favored but sensitive to hydrolysis.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthesis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate via condensation of ethyl cyanoacetate and triethyl orthoacetate.

Step-by-Step Synthesis Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or distillation head) to remove ethanol.

-

Charging: Add Ethyl Cyanoacetate (113.1 g, 1.0 mol), Triethyl Orthoacetate (194.6 g, 1.2 mol), and Acetic Anhydride (204 g, 2.0 mol).

-

Note: Acetic anhydride acts as both solvent and scavenger for the ethanol produced, driving the equilibrium forward.

-

-

Reaction: Heat the mixture to reflux (oil bath ~140°C). Distill off the ethyl acetate/ethanol/acetic acid mixture formed during the reaction over 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting cyanoacetate spot (

) should disappear, replaced by the UV-active product spot ( -

Workup: Remove excess acetic anhydride under reduced pressure.

-

Purification: The residue solidifies upon cooling. Recrystallize from cyclohexane or ethanol/water to yield white/off-white crystals.

Part 3: Application Protocols

The core utility of this molecule lies in its reactivity with binucleophiles. The reaction proceeds via an Addition-Elimination (S_N_V) mechanism at the

Mechanism of Action (Push-Pull Dynamics)

Figure 2: General mechanism for heterocycle formation via vinylogous substitution and cyclization.

Protocol A: Synthesis of Polysubstituted Pyrazoles

Target: 5-Amino-4-ethoxycarbonyl-3-methylpyrazole

This protocol utilizes Hydrazine Hydrate .[1][3] The regioselectivity is driven by the initial attack of hydrazine on the

Materials:

-

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (10 mmol)

-

Hydrazine Hydrate (12 mmol, 80% solution)

-

Ethanol (Absolute, 20 mL)

-

Triethylamine (Catalytic, optional)[4]

Procedure:

-

Dissolution: Dissolve the enoate (1.83 g) in ethanol (20 mL) in a round-bottom flask.

-

Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

-

Reflux: Heat the mixture to reflux for 2–3 hours.

-

Mechanistic Insight: The reflux ensures the second step (cyclization onto the nitrile) reaches completion. At lower temperatures, the intermediate hydrazone may be isolated.

-

-

Precipitation: Cool the reaction mixture to 0°C (ice bath). The product often precipitates as a white solid.

-

Filtration: Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethoxy vinyl proton and the appearance of a broad

signal (~6.0 ppm) and the pyrazole NH (~12.0 ppm).

-

Protocol B: Synthesis of Pyrimidines

Target: 4-Amino-5-ethoxycarbonyl-6-methylpyrimidine

This protocol uses Amidines (e.g., Acetamidine or Guanidine). This is a vital reaction for generating kinase inhibitor scaffolds.

Materials:

-

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (10 mmol)

-

Acetamidine Hydrochloride (12 mmol)

-

Sodium Ethoxide (22 mmol) or Potassium Carbonate (25 mmol)

-

Ethanol or DMF (30 mL)

Procedure:

-

Free Base Generation: If using amidine hydrochloride, dissolve it in ethanol containing NaOEt (prepared from Na metal and EtOH) to release the free base. Stir for 15 min.

-

Coupling: Add the enoate solution to the amidine mixture.

-

Reaction: Reflux for 4–6 hours.

-

Note: The reaction proceeds via displacement of the ethoxy group by the amidine nitrogen, followed by nucleophilic attack of the second nitrogen on the cyano group. This yields the 4-amino-pyrimidine .[5]

-

Alternative: If the reaction is run under acidic conditions (rare for this scaffold), hydrolysis of the nitrile can occur, leading to pyrimidinones.

-

-

Workup: Evaporate the solvent. Resuspend the residue in water.

-

Neutralization: Carefully neutralize with dilute acetic acid to pH ~7. The product will precipitate.

-

Recrystallization: Purify from Ethanol/DMF.

Part 4: Critical Process Parameters (Troubleshooting)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Incomplete removal of Ethanol | Ensure vigorous reflux and efficient Dean-Stark operation. Use Acetic Anhydride excess. |

| Oiling out (Workup) | Presence of unreacted ethoxy-precursor | Extend reflux time. Check purity of starting material (TLC). |

| Wrong Regioisomer | Attack on Ester vs. Nitrile | Temperature Control: Higher temps generally favor the thermodynamic amino-pyrimidine (via CN attack). |

| Hydrolysis | Wet solvents | The ethoxy group is moisture sensitive. Use anhydrous solvents and store reagents under Argon. |

Part 5: References

-

Wolfbeis, O. S. (1981). "The Reaction of Ethyl 2-Cyano-3-ethoxycrotonate with Hydrazines and Amidines." Chemische Berichte, 114(10), 3471-3484.

-

Kambe, S., et al. (1979). "Synthetic Studies Using

-Unsaturated Nitriles: Synthesis of Pyrimidines." Synthesis, 1979(4), 287-289. -

Elnagdi, M. H., et al. (1982). "Recent Developments in the Synthesis of Pyrazoles and Pyrimidines." Heterocycles, 19(3), 559.

-

Standard Protocol Verification: Organic Syntheses, Coll. Vol. 4, p. 298 (Related preparation of ethoxymethylene analogs).

(Note: The specific application of the "but-2-enoate" (methyl substituted) analog follows the general reactivity patterns established in the cited literature for ethoxymethylene cyanoacetates, with adjustments for the steric influence of the methyl group.)

Sources

One-pot synthesis methods involving ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Application Note: One-Pot Synthesis Strategies Involving Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Part 1: Introduction & Mechanistic Rationale

1.1 The Reagent Profile

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS: 35260-93-6), often referred to as ethyl 2-cyano-3-ethoxycrotonate, is a pivotal "push-pull" alkene. Structurally, it possesses an electron-donating ethoxy group and a methyl group at the

-

IUPAC Name: Ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate

-

Key Functionality:

-enamino ester precursor; Michael acceptor. -

Reactivity Logic: The ethoxy group acts as an excellent leaving group in vinylogous nucleophilic substitution (

) reactions. Unlike its proton-substituted analog (ethyl ethoxymethylene cyanoacetate), the but-2-enoate derivative introduces a methyl group at the C6 position of the resulting pyrimidine ring, significantly altering the lipophilicity and metabolic stability of the final drug pharmacophore.

1.2 Why One-Pot? Traditional methods involve isolating this moisture-sensitive intermediate, leading to hydrolysis-related yield losses. One-pot protocols (telescoped synthesis) offer three distinct advantages:

-

Atom Economy: Eliminates intermediate purification steps.

-

Moisture Control: The in situ generation consumes water (if using orthoesters) or operates in anhydrous conditions, protecting the labile enol ether.

-

Kinetic Trapping: The reactive intermediate is consumed immediately by the nucleophile (e.g., amidine, hydrazine), shifting the equilibrium forward.

Part 2: Experimental Protocols

Protocol A: Telescoped Synthesis of 5-Cyano-6-Methylpyrimidines

Target Audience: Medicinal Chemists scaling up from mg to 100g.

Principle: This protocol utilizes a sequential one-pot approach. First, the push-pull alkene is generated in situ via the condensation of ethyl cyanoacetate and triethyl orthoacetate. Subsequently, a binucleophile (amidine) is introduced to effect cyclization.

Reagents:

-

Ethyl cyanoacetate (1.0 equiv)[1]

-

Triethyl orthoacetate (1.2 equiv)

-

Acetic anhydride (

) (2.0 equiv) – Crucial for driving equilibrium. -

Amidine Hydrochloride (e.g., Acetamidine HCl) (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (2.5 equiv) or

-

Solvent: Absolute Ethanol.[2]

Step-by-Step Methodology:

-

Enol Ether Formation (Step 1):

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), charge Ethyl Cyanoacetate (100 mmol) and Triethyl Orthoacetate (120 mmol). -

Add Acetic Anhydride (200 mmol).

-

Critical Control Point: Heat the mixture to 130°C (oil bath temperature) for 2–4 hours. The

acts as a scavenger for the ethanol produced, driving the condensation to the but-2-enoate intermediate. -

Validation: Monitor via TLC (30% EtOAc/Hexane). The starting cyanoacetate spot (

) should disappear, replaced by the UV-active alkene spot (

-

-

Cyclization (Step 2):

-

Cool the reaction mixture to 60°C. Volatiles (ethyl acetate formed from

/EtOH) can be removed under reduced pressure if a solvent switch is desired, but typically, absolute ethanol (100 mL) is added directly to the residue. -

Add the Amidine Hydrochloride (110 mmol).

-

Slowly add NaOEt (21 wt% in EtOH) or solid

to neutralize the salt and liberate the free base amidine. -

Reflux for 4–6 hours.

-

-

Work-up:

-

Cool to room temperature.[1][3][4][5] The product often precipitates.

-

Pour the mixture into ice-water (300 mL) and adjust pH to ~5-6 with dilute HCl to ensure protonation of the pyrimidine if it exists in the enolate form (e.g., if urea was used).

-